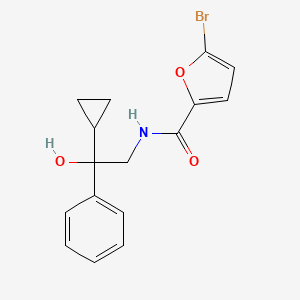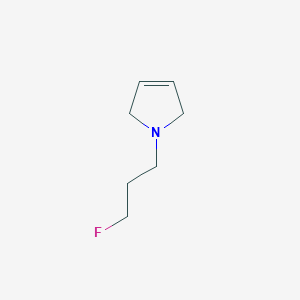
1-Methyl-3-(1-prop-2-enoylazetidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(1-prop-2-enoylazetidin-3-yl)urea is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is particularly interesting due to its unique structure, which combines a urea moiety with an azetidinone ring, making it a valuable candidate for various chemical and biological studies.
準備方法
The synthesis of 1-Methyl-3-(1-prop-2-enoylazetidin-3-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the azetidinone ring. This can be achieved through the cyclization of appropriate β-lactam precursors.
Reaction Conditions: The cyclization reaction is usually carried out under acidic or basic conditions, depending on the specific starting materials and desired reaction pathway.
Urea Formation: The azetidinone intermediate is then reacted with methyl isocyanate to form the final product, this compound. This step typically requires mild heating and the presence of a suitable catalyst to facilitate the reaction.
化学反応の分析
1-Methyl-3-(1-prop-2-enoylazetidin-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to yield the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, and substituted derivatives of the original compound.
科学的研究の応用
1-Methyl-3-(1-prop-2-enoylazetidin-3-yl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound is used as a tool to study various biochemical pathways and processes, including protein-ligand interactions and cellular signaling.
Industrial Applications: It may be explored for its potential use in the synthesis of other valuable chemical intermediates and as a building block in the production of complex organic molecules.
作用機序
The mechanism of action of 1-Methyl-3-(1-prop-2-enoylazetidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific biological context and target of interest.
類似化合物との比較
1-Methyl-3-(1-prop-2-enoylazetidin-3-yl)urea can be compared with other similar compounds, such as:
3-(Prop-1-en-2-yl)azetidin-2-one: This compound shares the azetidinone ring but lacks the urea moiety, making it less versatile in terms of chemical reactivity and biological activity.
3-Allylazetidin-2-one: Similar to the previous compound, it has an allyl group instead of the urea moiety, resulting in different chemical and biological properties.
3-(Buta-1,3-dien-1-yl)azetidin-2-one:
The uniqueness of this compound lies in its combination of the azetidinone ring and urea moiety, which provides a distinct set of chemical and biological properties that are not observed in its analogs.
特性
IUPAC Name |
1-methyl-3-(1-prop-2-enoylazetidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-3-7(12)11-4-6(5-11)10-8(13)9-2/h3,6H,1,4-5H2,2H3,(H2,9,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVTWAVSJKIBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CN(C1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-(2,6-dimethylphenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide](/img/structure/B2729164.png)
![(E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2729165.png)
![Benzyl 1-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2729166.png)
![N-(3,5-dimethylphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2729167.png)
![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2729172.png)
![5-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole](/img/structure/B2729173.png)

![Methyl 2-(4-{[(4-chloroanilino)carbonyl]amino}phenoxy)benzenecarboxylate](/img/structure/B2729177.png)
![4-ethyl-3-{[(4-fluorophenyl)methyl]sulfanyl}-5-(1-methyl-1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazole](/img/structure/B2729178.png)
![2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2729179.png)
![7-(2-Chlorophenyl)-2-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2729181.png)


![[(1-Cyanocyclohexyl)carbamoyl]methyl 4-(2-cyanoacetamido)benzoate](/img/structure/B2729186.png)
